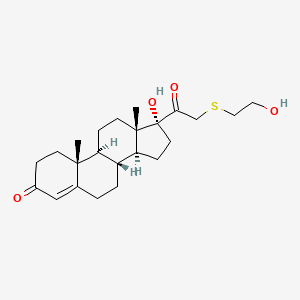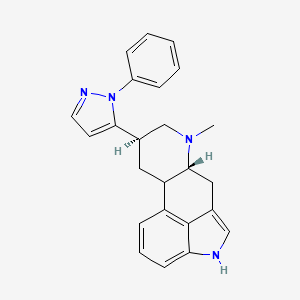
6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and are found in various natural sources, including ergot fungi and certain plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline typically involves multi-step organic reactions. One common approach is the alkylation of an ergoline precursor with a pyrazole derivative. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline include other ergoline derivatives such as:
Lysergic acid: Known for its role as a precursor to various ergoline alkaloids.
Cabergoline: An ergot derivative used as a dopamine receptor agonist.
Ergine: Found in certain plant species and known for its psychoactive properties .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
116979-33-0 |
|---|---|
Molecular Formula |
C24H24N4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-(2-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C24H24N4/c1-27-15-17(22-10-11-26-28(22)18-6-3-2-4-7-18)12-20-19-8-5-9-21-24(19)16(14-25-21)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1 |
InChI Key |
GMSDPGKDEIKUIM-LRRFZDQKSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
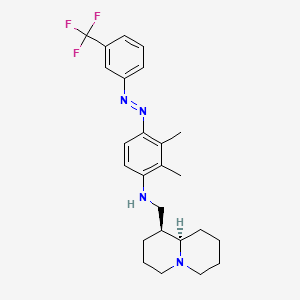

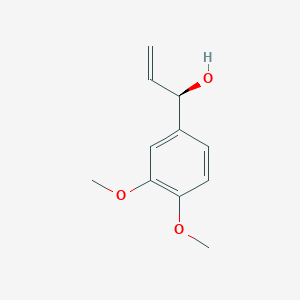

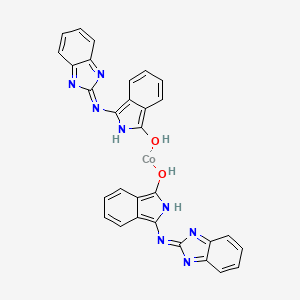
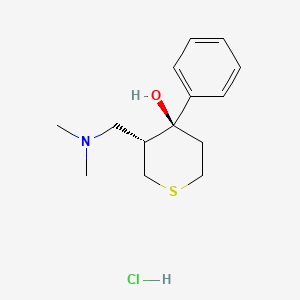
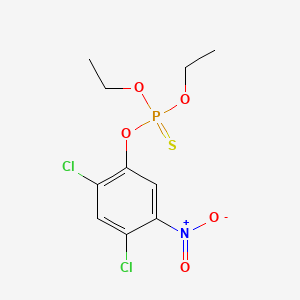
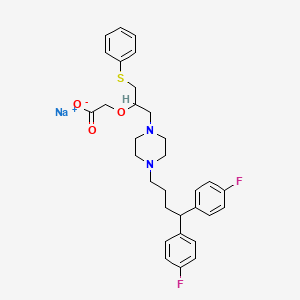
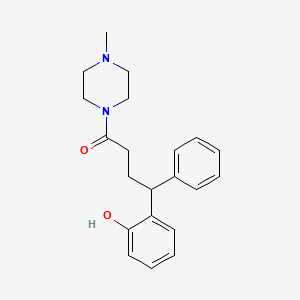

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
